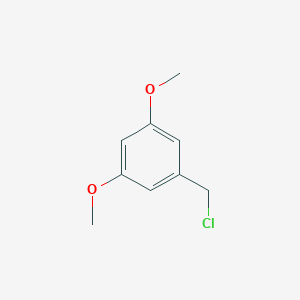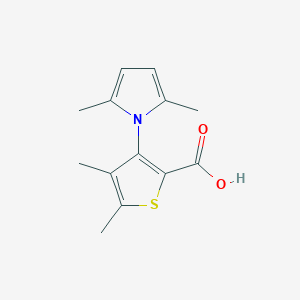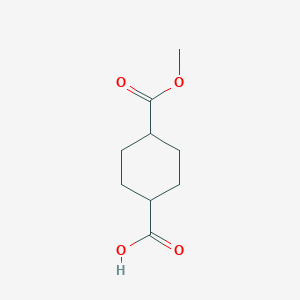![molecular formula C12H19ClO5 B185339 (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole CAS No. 17087-84-2](/img/structure/B185339.png)
(3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is a complex organic molecule with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the chloro substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The presence of the dioxolane ring makes it susceptible to oxidation reactions.
Reduction: The chloro substituent can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with a hydroxyl group, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple chiral centers and functional groups makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole involves its interaction with specific molecular targets. The chloro substituent and dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and reactivity.
Bromine Compounds: These compounds contain bromine instead of chlorine, leading to different chemical properties and reactivity.
Noble Gas Compounds: Although not directly related, noble gas compounds also exhibit unique reactivity due to their unusual bonding characteristics.
Uniqueness
The uniqueness of (3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole lies in its combination of multiple chiral centers, a dioxolane ring, and a chloro substituent. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
17087-84-2 |
|---|---|
Molekularformel |
C12H19ClO5 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
(3aS,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
InChI |
InChI=1S/C12H19ClO5/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10H,5H2,1-4H3/t6-,7-,8+,9+,10+/m1/s1 |
InChI-Schlüssel |
CVRZEBFHLBJQLI-ZJDVBMNYSA-N |
SMILES |
CC1(OCC(O1)C2C3C(C(O2)Cl)OC(O3)(C)C)C |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H]3[C@@H]([C@H](O2)Cl)OC(O3)(C)C)C |
Kanonische SMILES |
CC1(OCC(O1)C2C3C(C(O2)Cl)OC(O3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-(hydroxymethyl)-5-methyl-](/img/structure/B185268.png)






![1-Tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)

